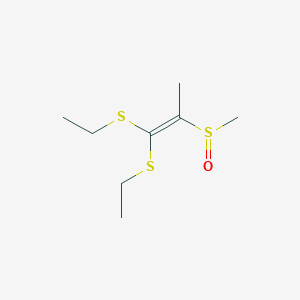
Phenyl (4-chloro-2-nitrophenyl)methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl (4-chloro-2-nitrophenyl)methanesulfonate is an organic compound with the molecular formula C13H10ClNO5S It is a derivative of methanesulfonate, where the phenyl group is substituted with a 4-chloro-2-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (4-chloro-2-nitrophenyl)methanesulfonate typically involves the reaction of methanesulfonyl chloride with 4-chloro-2-nitrophenol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the methanesulfonate group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Phenyl (4-chloro-2-nitrophenyl)methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Pyridine, dichloromethane, room temperature
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature to 50°C
Oxidation: Potassium permanganate, acidic or basic conditions
Major Products Formed
Nucleophilic Substitution: Phenyl (4-chloro-2-aminophenyl)methanesulfonate
Reduction: Phenyl (4-chloro-2-aminophenyl)methanesulfonate
Oxidation: Phenyl (4-chloro-2-nitrophenyl)quinone
科学的研究の応用
Phenyl (4-chloro-2-nitrophenyl)methanesulfonate has several applications in scientific research:
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Phenyl (4-chloro-2-nitrophenyl)methanesulfonate involves its interaction with nucleophiles, leading to the substitution of the methanesulfonate group. The compound can also undergo reduction and oxidation reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Phenyl (4-chloro-2-nitrophenyl)methanesulfonate can be compared with other similar compounds such as:
Phenyl (4-nitrophenyl)methanesulfonate: Lacks the chloro substituent, leading to different reactivity and properties.
Phenyl (4-chloro-2-nitrophenyl)acetate: Contains an acetate group instead of a methanesulfonate group, affecting its chemical behavior.
Phenyl (4-chloro-2-nitrophenyl)benzenesulfonate: Contains a benzenesulfonate group, which may have different reactivity and applications.
特性
CAS番号 |
89841-09-8 |
|---|---|
分子式 |
C13H10ClNO5S |
分子量 |
327.74 g/mol |
IUPAC名 |
phenyl (4-chloro-2-nitrophenyl)methanesulfonate |
InChI |
InChI=1S/C13H10ClNO5S/c14-11-7-6-10(13(8-11)15(16)17)9-21(18,19)20-12-4-2-1-3-5-12/h1-8H,9H2 |
InChIキー |
FIVMCWMMADMBOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OS(=O)(=O)CC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


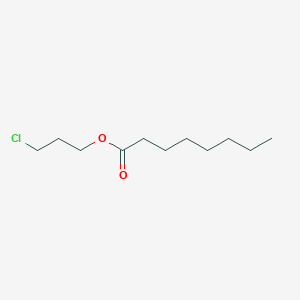
![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)
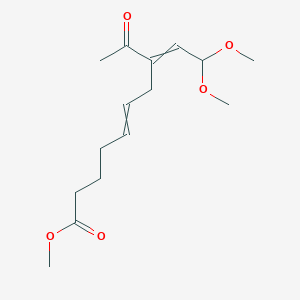
![N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline](/img/structure/B14384225.png)
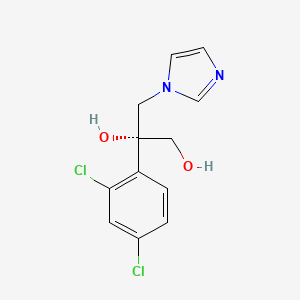
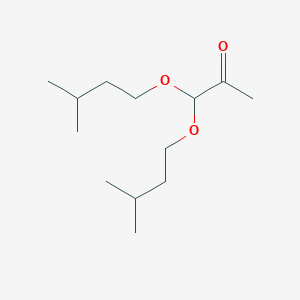
![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)

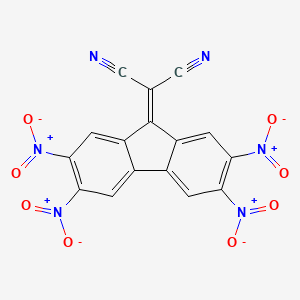

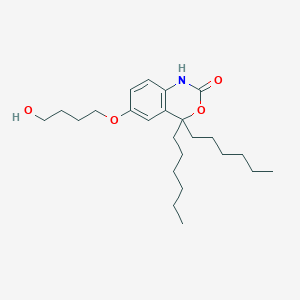
![2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14384263.png)

